molecular formula C13H12ClNO3 B2910407 Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate CAS No. 1803595-38-1

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate

Cat. No.: B2910407
CAS No.: 1803595-38-1
M. Wt: 265.69
InChI Key: OCUQLCSWRBFRAG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chlorophenyl group, an ethyl group, and a carboxylate ester group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylate
  • Methyl 3-(2-fluorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate
  • Methyl 3-(2-methylphenyl)-5-ethyl-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the oxazole ring with the chlorophenyl group may enhance its pharmacological properties compared to other similar compounds.

Biological Activity

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate is a synthetic compound belonging to the oxazole family, characterized by its unique structure that includes a 2-chlorophenyl group and an ethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

This compound has the molecular formula C12H10ClNO3C_{12}H_{10}ClNO_3 and a molecular weight of approximately 251.66 g/mol. The synthesis typically involves the cyclization of precursors such as 2-chlorobenzoyl chloride and ethyl acetoacetate under basic conditions, leading to the formation of the oxazole ring followed by esterification to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to inhibit enzymes or receptors involved in inflammatory processes and microbial growth. The exact pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating conditions related to inflammation and infection.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of oxazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations have shown that certain compounds derived from similar structures can reduce cell viability significantly at concentrations ranging from 50 μM to 400 μM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineConcentration (μM)% Cell Viability
5a MCF-710079.44%
5b MDA-MB-23140060.33%
5e HeLa20058.18%

These findings suggest that this compound may act as a potent anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound is being explored for its antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of various pathogens, potentially making it a candidate for further development in antimicrobial therapies .

Case Studies

One notable study examined the effects of this compound on colon cancer cells. The research demonstrated that treatment with this compound led to a significant decrease in cell viability, suggesting its potential as a therapeutic agent against colorectal cancer . Another study focused on the compound's interaction with specific biological targets, revealing promising results in terms of enzyme inhibition related to inflammatory pathways.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-10-11(13(16)17-2)12(15-18-10)8-6-4-5-7-9(8)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUQLCSWRBFRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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